2-azido-N-[1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide
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Overview
Description
2-azido-N-[1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide is an organic compound with the molecular formula C11H13N5O5. It belongs to the class of nitrobenzenes, which are compounds containing a nitrobenzene moiety, consisting of a benzene ring with a carbon bearing a nitro group .
Preparation Methods
The synthesis of 2-azido-N-[1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide involves several steps. One common method includes the reaction of 1,3-dihydroxy-1-(4-nitrophenyl)propan-2-ylamine with azidoacetyl chloride under controlled conditions. The reaction is typically carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Chemical Reactions Analysis
2-azido-N-[1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst, resulting in the formation of amines.
Scientific Research Applications
2-azido-N-[1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide has various applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in click chemistry reactions.
Biology: The compound is utilized in bioconjugation techniques to label biomolecules with fluorescent tags or other markers.
Mechanism of Action
The mechanism of action of 2-azido-N-[1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide involves its interaction with molecular targets such as enzymes and receptors. The azido group can undergo cycloaddition reactions with alkyne or alkene groups, forming stable triazole rings. This property is exploited in click chemistry for the selective labeling and modification of biomolecules .
Comparison with Similar Compounds
2-azido-N-[1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide can be compared with similar compounds such as:
2,2-dichloro-N-[1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide: This compound has similar structural features but contains dichloro groups instead of the azido group, leading to different reactivity and applications.
Properties
IUPAC Name |
2-azido-N-[1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O5/c12-15-13-5-10(18)14-9(6-17)11(19)7-1-3-8(4-2-7)16(20)21/h1-4,9,11,17,19H,5-6H2,(H,14,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGRUZFCHLOFYHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(CO)NC(=O)CN=[N+]=[N-])O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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